molecular formula C7H8OS B173456 4-Ethylthiophene-3-carboxaldehyde CAS No. 197724-05-3

4-Ethylthiophene-3-carboxaldehyde

Cat. No. B173456
M. Wt: 140.2 g/mol
InChI Key: YNKLUYQYWJBWEM-UHFFFAOYSA-N
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Patent
US05750720

Procedure details

A solution of 3-bromo-4-ethylthiophene, B9, (3.4 g, 0.018 mol) in 40 mL of diethyl ether was cooled to -78° C., and a solution of n-BuLi (12.0 mL, 1.6M) in hexanes was added dropwise. The solution was allowed to warm to -20° C., and DMF (1.46 g, 0.020 mol) was added. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with aqueous ammonium chloride solution and extracted twice with diethyl ether. The organic extracts were combined, washed with twice with water and then brine and dried (MgSO4). The solution was filtered and concentrated to provide 4-ethylthiophene-3-carboxaldehyde, C9, which was used directly in the next step. ##STR65##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
B9
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([CH2:7][CH3:8])=[CH:5][S:4][CH:3]=1.[Li]CCCC.CN([CH:17]=[O:18])C>C(OCC)C>[CH2:7]([C:6]1[C:2]([CH:17]=[O:18])=[CH:3][S:4][CH:5]=1)[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1CC
Name
B9
Quantity
3.4 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
1.46 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
washed with twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C(=CSC1)C=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.